molecular formula C30H17Cl3N2O4 B13135599 1,1'-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) CAS No. 89734-98-5

1,1'-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione)

Cat. No.: B13135599
CAS No.: 89734-98-5
M. Wt: 575.8 g/mol
InChI Key: PIAAVKAOXQUTBA-UHFFFAOYSA-N
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Description

1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) is a complex organic compound characterized by its unique structure, which includes a trichloroethane moiety linked to two anthracene-9,10-dione units via azanediyl bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) typically involves the reaction of 2,2,2-trichloroethane-1,1-diamine with anthracene-9,10-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures. Catalysts such as Lewis acids may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) can undergo various chemical reactions, including:

    Oxidation: The anthracene-9,10-dione units can be further oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthracene-9,10-dione units to anthracene derivatives.

    Substitution: The trichloroethane moiety can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Anthracene derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety.

    Medicine: Studied for its potential anticancer properties.

    Industry: Used in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the formation of reactive intermediates, which can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known insecticide with a similar trichloroethane moiety.

    1,1,2-Trichloroethane: An organochloride solvent with similar structural features.

Uniqueness

1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) is unique due to its dual anthracene-9,10-dione units linked by azanediyl bridges, which impart distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

89734-98-5

Molecular Formula

C30H17Cl3N2O4

Molecular Weight

575.8 g/mol

IUPAC Name

1-[[2,2,2-trichloro-1-[(9,10-dioxoanthracen-1-yl)amino]ethyl]amino]anthracene-9,10-dione

InChI

InChI=1S/C30H17Cl3N2O4/c31-30(32,33)29(34-21-13-5-11-19-23(21)27(38)17-9-3-1-7-15(17)25(19)36)35-22-14-6-12-20-24(22)28(39)18-10-4-2-8-16(18)26(20)37/h1-14,29,34-35H

InChI Key

PIAAVKAOXQUTBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(C(Cl)(Cl)Cl)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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